molecular formula C5H8N2 B1506043 3-Butenylcyanamide CAS No. 32847-45-3

3-Butenylcyanamide

Cat. No.: B1506043
CAS No.: 32847-45-3
M. Wt: 96.13 g/mol
InChI Key: LLYCYDFMPWHYKS-UHFFFAOYSA-N
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Description

3-Butenylcyanamide is an organonitrogen compound characterized by a cyanamide group (-NH-C≡N) attached to a 3-butenyl chain (CH₂=CHCH₂CH₂-).

Properties

CAS No.

32847-45-3

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

but-3-enylcyanamide

InChI

InChI=1S/C5H8N2/c1-2-3-4-7-5-6/h2,7H,1,3-4H2

InChI Key

LLYCYDFMPWHYKS-UHFFFAOYSA-N

SMILES

C=CCCNC#N

Canonical SMILES

C=CCCNC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-butenylcyanamide with three classes of compounds: cyanamide derivatives , alkenylamines , and heterocyclic analogs . Key differences in reactivity, synthesis, and applications are highlighted.

Cyanamide Derivatives

Compound Molecular Formula Key Functional Groups Reactivity/Applications
3-Butenylcyanamide C₅H₈N₂ -NH-C≡N, CH₂=CHCH₂- Polymerization initiator, ligand in metal complexes
2-Aminobenzamide C₇H₈N₂O -NH₂, -CONH₂ Pharmaceutical intermediates (e.g., protease inhibitors)
Methylcyanamide C₂H₄N₂ -NH-C≡N, -CH₃ Precursor to herbicides, vulcanization agent
  • Reactivity: The butenyl chain in 3-butenylcyanamide introduces alkene-based reactivity (e.g., electrophilic addition), absent in 2-aminobenzamide or methylcyanamide. Conversely, 2-aminobenzamide’s aromatic ring enables conjugation-driven stability .
  • Synthesis: Cyanamides are typically synthesized via nucleophilic substitution of cyanogen halides. For example, methylcyanamide forms from methylamine and cyanogen bromide, while 3-butenylcyanamide may require allylic amine precursors and controlled nitrile conditions.

Alkenylamines

Compound Structure Boiling Point (°C) Toxicity (LD₅₀)
3-Butenylcyanamide CH₂=CHCH₂CH₂NHCN Not reported Not established
3-Chloroaniline C₆H₄ClNH₂ 230–235 256 mg/kg (rat)
Allylamine CH₂=CHCH₂NH₂ 53–55 106 mg/kg (rat)
  • Physicochemical Properties : The cyanamide group in 3-butenylcyanamide likely reduces volatility compared to allylamine, as seen in the higher boiling points of substituted anilines .
  • Toxicity : Alkenylamines like allylamine exhibit acute toxicity due to metabolic conversion to acrolein. 3-Butenylcyanamide’s toxicity profile remains unstudied but may differ due to cyanamide’s stability.

Heterocyclic Analogs

Heterocycles such as oxazoloquinolines (e.g., 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline) share nitrogen-rich frameworks with 3-butenylcyanamide. Key distinctions:

  • Synthesis : Heterocycles often require cyclization agents like polyphosphoric acid (PPA) at 130–140°C , whereas cyanamides form via linear synthesis.
  • Applications : Heterocycles dominate medicinal chemistry (e.g., antimicrobial agents), while cyanamides are niche in polymer chemistry.

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